molecular formula C22H13ClN2O3 B2985034 7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634569-87-2

7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2985034
CAS No.: 634569-87-2
M. Wt: 388.81
InChI Key: KJLKVJCJWDEBEK-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate chromeno-pyrrole compound and 2-bromopyridine.

    Reaction: Nucleophilic substitution reaction.

    Conditions: Use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at 80-100°C.

  • Chlorination and Phenylation

      Starting Materials: The intermediate compound from the previous step, chlorine gas, and phenylboronic acid.

      Reaction: Electrophilic aromatic substitution for chlorination and Suzuki coupling for phenylation.

      Conditions: Chlorination at room temperature and Suzuki coupling using a palladium catalyst at 60-80°C.

  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes:

      Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

      Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.

      Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 7-chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Chromeno-Pyrrole Core

        Starting Materials: 2-hydroxyacetophenone and pyrrole.

        Reaction: Condensation reaction in the presence of a strong acid catalyst such as sulfuric acid.

        Conditions: Refluxing the mixture at elevated temperatures (around 100-120°C) for several hours.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

      Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

      Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols).

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Catalysts: Palladium for coupling reactions, sulfuric acid for condensation reactions.

      Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

    Major Products

      Oxidation: Formation of quinone derivatives.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of various substituted derivatives depending on the reagents used.

    Scientific Research Applications

    Chemistry

      Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

      Catalysis: Acts as a ligand in catalytic reactions due to its multiple aromatic systems.

    Biology

      Antimicrobial Agents: Exhibits potential antimicrobial activity against various bacterial and fungal strains.

      Anticancer Research: Studied for its cytotoxic effects on cancer cell lines.

    Medicine

      Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry

      Material Science: Used in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 7-chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with biological macromolecules. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of multiple aromatic rings allows for π-π stacking interactions, while the chlorine and phenyl groups enhance its binding affinity through hydrophobic interactions.

    Molecular Targets and Pathways

      Enzymes: Inhibition of enzymes such as kinases or proteases.

      Receptors: Binding to receptors involved in cell signaling pathways, potentially modulating their activity.

    Comparison with Similar Compounds

    Similar Compounds

      7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares structural similarities with other heterocyclic compounds such as:

    Uniqueness

      Structural Complexity: The fusion of chromeno, pyrrole, and pyridine rings in a single molecule is relatively rare, providing unique chemical and biological properties.

      Functional Groups: The presence of chlorine and phenyl groups enhances its reactivity and potential for further functionalization.

    This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    7-chloro-1-phenyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H13ClN2O3/c23-14-9-10-16-15(12-14)20(26)18-19(13-6-2-1-3-7-13)25(22(27)21(18)28-16)17-8-4-5-11-24-17/h1-12,19H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KJLKVJCJWDEBEK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H13ClN2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    388.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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